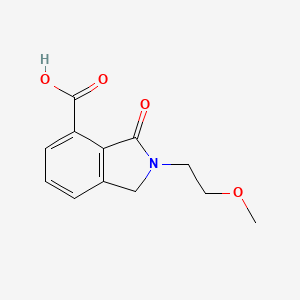

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Übersicht

Beschreibung

2-Methoxyethanol, or methyl cellosolve, is an organic compound with formula C3H8O2 that is used mainly as a solvent . It is a clear, colorless liquid with an ether-like odor .

Synthesis Analysis

2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . In organometallic chemistry, it is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II) .Molecular Structure Analysis

The molecular structure of 2-Methoxyethanol is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

During the reactions in organometallic chemistry, 2-Methoxyethanol acts as a source of hydride and carbon monoxide .Physical And Chemical Properties Analysis

2-Methoxyethanol is a clear, colorless liquid with an ether-like odor . It is in a class of solvents known as glycol ethers which are notable for their ability to dissolve a variety of different types of chemical compounds and for their miscibility with water and other solvents .Wissenschaftliche Forschungsanwendungen

Hydrogel Synthesis

This compound can be used in the synthesis of hydrogels . Hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure. They have gained significant attention in both scientific and industrial fields due to their unique properties .

Biomedical Applications

The compound has potential applications in the biomedical field . For instance, it can be used in the creation of artificial small-diameter blood vessels (ASDBVs) . These ASDBVs can mimic native blood vessels, making them highly desirable for researchers .

Thermoplastic Polyurethane Synthesis

The compound can be used in the synthesis of thermoplastic polyurethane (PU) . The mechanical and thermal properties of the newly synthesized solid poly (2-methoxyethyl acrylate) (PMEA)-based polyurethane were studied, and it was found that these PUs with various molecular weights were thermoplastic .

Tissue Engineering

Hydrogels, which can be synthesized using this compound, are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems . This makes hydrogels ideal for tissue engineering applications .

Sensing Applications

The unique properties of hydrogels, including their stimuli responsiveness, make them widely used as sensors . The stimuli responsiveness, excellent transportation properties, and injectability support the use of these gels in various sensing applications .

Drug Delivery Systems

Hydrogels synthesized using this compound can be used as drug delivery systems . Their stimuli responsiveness and excellent transportation properties make them suitable for this application .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as 2’-o-(2-methoxyethyl) or 2’-moe-modified antisense oligonucleotides, have been used in clinical trials for various diseases . These compounds typically target specific RNA sequences, thereby modulating gene expression .

Mode of Action

Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may interact with its targets through complementary base pairing . This interaction can lead to the modulation of gene expression, potentially resulting in therapeutic effects .

Biochemical Pathways

Compounds with similar structures, such as 2’-moe-modified antisense oligonucleotides, have been known to affect various cellular processes . For instance, they can inhibit the production of specific proteins by binding to the corresponding mRNA sequences .

Pharmacokinetics

They are known to be resistant to nuclease metabolism in both plasma and tissue, which contributes to their stability .

Result of Action

Based on its structural similarity to 2’-moe-modified antisense oligonucleotides, it may result in the modulation of gene expression, potentially leading to therapeutic effects .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds, such as 2’-moe-modified antisense oligonucleotides, can be influenced by various factors, including temperature, ph, and the presence of nucleases .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVIOXYXZBTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389972 | |

| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

CAS RN |

436093-44-6 | |

| Record name | 2,3-Dihydro-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436093-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

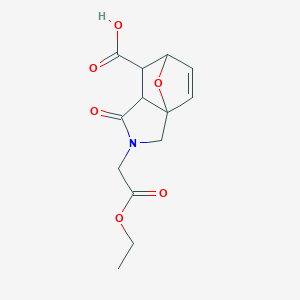

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)